molecular formula C20H22N4O3S B2973401 ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-amido]piperidine-1-carboxylate CAS No. 1115908-32-1

ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-amido]piperidine-1-carboxylate

Cat. No.: B2973401
CAS No.: 1115908-32-1
M. Wt: 398.48
InChI Key: HAFPYMVROVIOFW-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-amido]piperidine-1-carboxylate (CAS: 951473-59-9) is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with a 1H-pyrrole group at position 3 and an amido-linked piperidine moiety at position 2. The piperidine ring is further functionalized with an ethyl ester group at position 1. This compound has a molecular weight of 383.47 g/mol and a purity of 95% . Its structure combines electron-rich aromatic systems (thienopyridine and pyrrole) with a flexible piperidine backbone, making it a candidate for studying interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

ethyl 4-[(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-2-27-20(26)24-12-7-14(8-13-24)22-18(25)17-16(23-10-3-4-11-23)15-6-5-9-21-19(15)28-17/h3-6,9-11,14H,2,7-8,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFPYMVROVIOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-amido]piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-aminothieno[2,3-b]pyridines with 2,5-dimethoxytetrahydrofuran to form substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines . This is followed by the Curtius rearrangement of 2-acylazido-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-amido]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

Ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-amido]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thienopyridine Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Reference
This compound 951473-59-9 C20H21N3O3S 383.47 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-amido, piperidine-1-carboxylate Amide, ester
Ethyl 1-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperidine-4-carboxylate 951473-59-9 C20H21N3O3S 383.47 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl, piperidine-4-carboxylate Ketone, ester
Ethyl 4-methoxy-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate - C16H15N3O3S 329.37 4-methoxy, 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate Ester, methoxy
Ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate 919107-57-6 C16H17N3O2S 331.39 4-(dimethylamino), 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate Ester, dimethylamino
3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (6c) - C16H9BrN2S2 389.29 6-(5-bromobenzofuran-2-yl), 3-amino, 2-cyano Cyano, amino

Key Differences and Implications

Substituent Effects

  • Amide vs.
  • Piperidine Positional Isomerism : The placement of the ethyl ester group on the piperidine ring (position 1 vs. 4) alters steric and electronic profiles, influencing solubility and metabolic stability .
  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in CAS 919107-57-6 acts as a strong electron donor, increasing electron density on the thienopyridine core, whereas the methoxy group in the 4-methoxy derivative (C16H15N3O3S) provides moderate electron donation .

Physicochemical Properties

  • Molecular Weight : Heavier molecular weights (e.g., 383.47 g/mol for the target) suggest higher lipophilicity, which may enhance membrane permeability but reduce solubility .

Biological Activity

Ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-amido]piperidine-1-carboxylate is a complex organic compound notable for its unique structural features, which include a piperidine ring, a thieno[2,3-b]pyridine moiety, and a pyrrole group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antiplasmodial and antitumor applications.

The molecular formula of this compound is C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S, with a molecular weight of 398.5 g/mol. Its structure facilitates interactions with various biological targets, making it a candidate for further pharmacological studies.

Antiplasmodial Activity

Research indicates that compounds related to this compound exhibit significant antiplasmodial activity. A study highlighted that derivatives of thieno[2,3-b]pyridine demonstrated potent inhibition of the plasmodial enzyme PfGSK-3, which is crucial for the proliferation of the malaria parasite. The compound showed an IC50 value of approximately 0.48 µM against PfGSK-3, indicating strong potential as an antimalarial agent .

CompoundIC50 (µM)Mechanism of Action
This compound0.48Inhibition of PfGSK-3
Related Thieno[2,3-b]pyridine Derivative199Inhibition of erythrocytic parasite forms

Antitumor Activity

Additionally, compounds with structural similarities to this compound have been reported to possess antitumor properties. For instance, derivatives containing the thieno[2,3-b]pyridine core have shown promising results in inhibiting cancer cell proliferation in vitro.

The biological activity of this compound is believed to involve multiple mechanisms:

Binding to Enzymes: The compound may interact with key enzymes involved in cellular signaling pathways, thus modulating their activity.

Inhibition of Pathogen Proliferation: By targeting specific enzymes like PfGSK-3 in malaria parasites, the compound disrupts essential processes required for their survival and replication.

Case Studies

Several studies have focused on the synthesis and evaluation of biological activities of similar compounds:

  • Study on Thieno[2,3-b]pyridines: A study synthesized various thieno[2,3-b]pyridines and tested their antiplasmodial activity. Results indicated that modifications to the core structure significantly influenced biological efficacy .
  • Antitumor Evaluation: Another research project investigated the antitumor effects of related compounds on different cancer cell lines. The findings suggested that structural variations could enhance cytotoxicity against specific tumor types .

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